molecular formula C11H9FN2 B1608652 4-(4-Fluorophenyl)-2-methylpyrimidine CAS No. 85979-51-7

4-(4-Fluorophenyl)-2-methylpyrimidine

Cat. No. B1608652
CAS RN: 85979-51-7
M. Wt: 188.2 g/mol
InChI Key: NWLUZGJNTVAQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-methylpyrimidine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. FMMP is a heterocyclic organic compound that contains a pyrimidine ring with a fluorophenyl and methyl group attached to it.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Reactivity : 4-(4-Fluorophenyl)-2-methylpyrimidine has been studied for its chemical synthesis and reactivity. Brown and Waring (1974) explored the synthesis of simple fluoropyrimidines, including 4-fluoro-2-methylpyrimidine, through diazotization and treatment with potassium hydrogen difluoride. This study highlighted the faster reaction rates of fluoropyrimidines compared to other halogenopyrimidines (Brown & Waring, 1974).

  • Pharmacological Profile : The compound's derivatives have been investigated for their pharmacological properties. Chaki et al. (1999) studied CRA1000 and CRA1001, which include a 4-(4-fluorophenyl)-2-methylpyrimidine structure, as potent and selective CRF1 receptor antagonists (Chaki et al., 1999).

  • COX-2 Inhibition : Research by Becker (2003) included derivatives of 4-(4-fluorophenyl)-2-methylpyrimidine as COX-2 inhibitors, highlighting their potential in the development of anti-inflammatory drugs (Becker, 2003).

  • Cancer Treatment : The use of derivatives in cancer treatment has also been explored. Schroeder et al. (2009) developed a selective and orally efficacious inhibitor of the Met kinase superfamily using a derivative of 4-(4-fluorophenyl)-2-methylpyrimidine (Schroeder et al., 2009).

  • Molecular Structure Studies : The molecular structures of compounds containing 4-(4-fluorophenyl)-2-methylpyrimidine have been a subject of interest. For instance, Richter et al. (2023) studied the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, which included a 4-(4-fluorophenyl)-2-methylpyrimidine structure (Richter et al., 2023).

  • Radiosensitizing Effect in Cancer Therapy : Jung et al. (2019) investigated derivatives of 4-(4-fluorophenyl)-2-methylpyrimidine for their potential as radiosensitizers in cancer therapy, focusing on their ability to improve the effectiveness of radiotherapy (Jung et al., 2019).

properties

IUPAC Name

4-(4-fluorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUZGJNTVAQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401761
Record name 4-(4-fluorophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methylpyrimidine

CAS RN

85979-51-7
Record name 4-(4-Fluorophenyl)-2-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85979-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenyl)-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-Fluorophenyl)-2-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-(4-Fluorophenyl)-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-(4-Fluorophenyl)-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-(4-Fluorophenyl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.